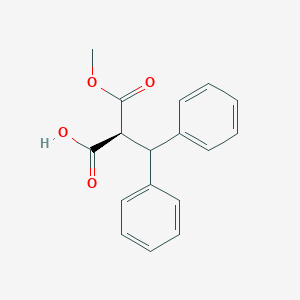

(S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-benzhydryl-3-methoxy-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-21-17(20)15(16(18)19)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,1H3,(H,18,19)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOIFVQVKWJWTB-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 2 Methoxycarbonyl 3,3 Diphenylpropanoic Acid

Enantioselective Catalytic Approaches

Catalytic methods offer an efficient route to chiral molecules by using a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantioenriched product. These approaches are highly valued for their atom economy and potential for industrial scalability.

Asymmetric Hydrogenation Strategies Utilizing Chiral Catalysts for Precursors

Asymmetric hydrogenation is a powerful technique for the stereoselective reduction of prochiral olefins. For the synthesis of (S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid, a logical precursor is a tetrasubstituted acrylic acid derivative, such as (Z)-2-(methoxycarbonyl)-3,3-diphenylacrylic acid. The hydrogenation of such sterically hindered tetrasubstituted olefins is a challenging transformation that requires highly active and selective catalysts. nih.gov

Chiral complexes of rhodium and ruthenium with biaryl diphosphine ligands have proven effective for the hydrogenation of various tetrasubstituted olefins. researchgate.netrsc.org For instance, ruthenium catalysts bearing ligands like C3-TunaPhos have been successfully applied to the hydrogenation of cyclic β-(acylamino)acrylates, achieving excellent enantioselectivities (over 99% ee). nih.govresearchgate.net Similarly, iridium complexes with spiro-based P,N ligands such as SpinPHOX have been utilized for the enantioselective hydrogenation of α-aryl-β-substituted acrylic acids, yielding products with up to 96% enantiomeric excess. rsc.org The mechanism involves the coordination of the olefin to the chiral metal center, followed by the stereoselective transfer of hydrogen, with the facial selectivity being dictated by the steric and electronic properties of the chiral ligand.

| Catalyst/Ligand | Substrate Type | Solvent | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |

| [Rh(COD)₂]BF₄ / (S)-ArcPhos | Cyclic Dehydroamino Acid | Toluene | 50 | >99 | 96 | rsc.org |

| [Ir(COD)Cl]₂ / (S)-SpinPHOX | α-Aryl-β-substituted Acrylic Acid | DCE | 50 | 98 | 96 | rsc.org |

| Ru / (S)-C3-TunaPhos | Cyclic β-(Acylamino)acrylate | Methanol (B129727) | 50 | >99 | >99 | nih.gov |

This table presents representative data for the asymmetric hydrogenation of analogous tetrasubstituted olefins, demonstrating the potential of these catalyst systems for the synthesis of the target molecule.

Chiral Phase-Transfer Catalysis in Stereocontrolled Construction of Propanoic Acid Scaffolds

Chiral phase-transfer catalysis (PTC) is a versatile method for performing enantioselective reactions under biphasic conditions. This approach is particularly effective for the asymmetric alkylation of prochiral nucleophiles. phasetransfer.comnih.gov A plausible PTC strategy to construct the stereocenter in this compound involves the asymmetric alkylation of a malonate derivative.

In this approach, a prochiral substrate such as tert-butyl methyl malonate can be deprotonated by a strong base (e.g., aqueous KOH) at the interface of the two phases. A chiral quaternary ammonium (B1175870) salt, typically derived from Cinchona alkaloids, acts as the phase-transfer catalyst. phasetransfer.com This catalyst forms a chiral ion pair with the enolate, shuttling it into the organic phase where it reacts with an electrophile, such as benzhydryl bromide. The highly organized structure of the chiral ion pair shields one face of the enolate, directing the electrophile to attack from the less hindered face, thus inducing asymmetry. Recent studies have demonstrated that catalysts like (S,S)-3,4,5-trifluorophenyl-NAS bromide can facilitate the α-alkylation of malonate esters to generate chiral quaternary carbon centers in high yields (up to 99%) and excellent enantioselectivities (up to 98% ee). nih.govfrontiersin.orgresearchgate.net Subsequent selective hydrolysis of one of the ester groups would yield the target monoacid.

| Catalyst | Alkylating Agent | Base | Temp (°C) | Yield (%) | ee (%) | Reference |

| (S,S)-3,4,5-Trifluorophenyl-NAS bromide | Benzyl (B1604629) Bromide | 50% KOH | 0 | 99 | 98 | nih.govfrontiersin.org |

| N-Benzylcinchonidinium chloride | Allyl Bromide | CsOH·H₂O | -40 | 95 | 96 | phasetransfer.com |

| Maruoka Catalyst® | Benzyl Bromide | 50% KOH | 0 | >90 | 98 | phasetransfer.com |

This table shows the efficacy of various chiral phase-transfer catalysts in the asymmetric alkylation of malonate and related enolates, which is applicable to the synthesis of the target compound.

Organocatalytic Pathways to Access this compound

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. nih.gov The asymmetric Michael addition is a key C-C bond-forming reaction in organocatalysis, often employed to set stereocenters. A potential pathway to the target molecule could involve the conjugate addition of a diphenylmethyl nucleophile to a methylenemalonate derivative, catalyzed by a chiral organocatalyst.

Bifunctional organocatalysts, such as thiourea (B124793) or squaramide derivatives of Cinchona alkaloids, are particularly effective. beilstein-journals.orgnih.gov These catalysts operate through a dual activation mechanism. The basic moiety (e.g., the quinuclidine (B89598) nitrogen) deprotonates the prochiral nucleophile to form a nucleophilic species, while the acidic N-H groups of the thiourea or squaramide moiety activate the electrophile via hydrogen bonding. This simultaneous activation within a chiral scaffold brings the reactants together in a highly organized, stereochemically defined transition state, leading to high enantioselectivity. beilstein-journals.org The Michael addition of malonates to various electrophiles like enones and nitro-olefins has been shown to proceed with high yields and enantioselectivities (up to 93-99% ee) using such catalysts. nih.govrsc.org

| Catalyst Type | Reaction | Nucleophile | Electrophile | Yield (%) | ee (%) | Reference |

| Cinchonine-derived Squaramide | Michael Addition | Dimethyl Malonate | Unsaturated 1,4-Diketone | 98 | 93 | beilstein-journals.orgnih.gov |

| Cinchonine-derived Thiourea | Michael Addition | Malonate Esters | Nitro-olefins | >95 | >95 | rsc.org |

| Primary Amine Thiourea | Michael Addition | Malonates | Enones | 99 | 98 | nih.gov |

This table illustrates the performance of bifunctional organocatalysts in asymmetric Michael additions analogous to a potential route for the synthesis of this compound.

Diastereoselective Synthesis through Chiral Auxiliary Control

This strategy involves covalently attaching a chiral auxiliary to a prochiral substrate. The steric and electronic influence of the auxiliary then directs subsequent reactions to occur with high diastereoselectivity. The auxiliary is removed in a final step to reveal the enantiomerically enriched product. wikipedia.orgosi.lv

Application of Stoichiometric Chiral Auxiliaries in Alkylation Reactions

The use of chiral auxiliaries for diastereoselective enolate alkylation is a robust and highly predictable method for creating stereocenters. stackexchange.com Evans' oxazolidinone auxiliaries are among the most successful and widely used for this purpose. wikipedia.orgnih.gov To synthesize the target compound, diphenylacetic acid could be coupled to a chiral oxazolidinone, for example, (S)-4-benzyl-2-oxazolidinone.

Deprotonation of the resulting N-acyloxazolidinone with a base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) generates a rigid (Z)-enolate that is chelated to the lithium or sodium cation. The bulky substituent on the chiral auxiliary (e.g., the benzyl group at C4) effectively blocks one face of the enolate. york.ac.uk Consequently, an incoming electrophile, such as methyl bromoacetate, can only approach from the less sterically encumbered face, leading to the formation of a single diastereomer with very high selectivity (>99% de). researchgate.netresearchgate.net The final step involves the mild cleavage of the auxiliary, which can often be recovered and reused, to afford the desired product. researchgate.net

| Chiral Auxiliary | Base | Electrophile (R-X) | Temp (°C) | Yield (%) | de (%) | Reference |

| (S)-4-Benzyl-2-oxazolidinone | LDA | Benzyl Bromide | -78 | 94 | >99:1 | york.ac.uk |

| (S)-4-Isopropyl-2-oxazolidinone | NaHMDS | Methyl Iodide | -78 | 85-95 | 99:1 | york.ac.uk |

| Camphor-derived Auxiliary | LDA | Ethyl Iodide | -100 | 95 | >98 | researchgate.net |

This table summarizes typical results for the diastereoselective alkylation of enolates derived from N-acyloxazolidinones and other auxiliaries, highlighting the high selectivity achievable.

Diastereoselective Addition and Related Transformations

In addition to alkylation, chiral auxiliaries can effectively control the stereochemical outcome of addition reactions, most notably the aldol (B89426) reaction. chem-station.com A plausible route to a precursor of the target molecule could involve a diastereoselective aldol-type addition of a chiral enolate to an electrophile like methyl glyoxylate.

Using the Evans auxiliary methodology, the N-acyloxazolidinone derived from diphenylacetic acid can be converted into its corresponding boron enolate using dibutylboron triflate and a tertiary amine base. chem-station.com This (Z)-enolate reacts with an aldehyde electrophile through a highly ordered, chair-like Zimmerman-Traxler transition state. The substituents on both the enolate and the aldehyde preferentially occupy equatorial positions to minimize steric interactions, and the chiral auxiliary directs the facial selectivity of the aldehyde's approach. youtube.com This method is renowned for its ability to reliably generate syn-aldol adducts with exceptional levels of diastereoselectivity, often establishing two contiguous stereocenters simultaneously. researchgate.netchem-station.com Subsequent transformation of the resulting β-hydroxy carbonyl adduct would lead to the desired propanoic acid scaffold.

| Auxiliary | Enolate Type | Aldehyde | Diastereoselectivity (syn:anti) | de (%) | Reference |

| (S)-4-Benzyl-2-oxazolidinone | Boron (Z)-Enolate | Isobutyraldehyde | >99:1 | >98 | chem-station.com |

| (R)-4-Phenyl-2-oxazolidinone | Boron (Z)-Enolate | Propionaldehyde | >99:1 | >98 | chem-station.com |

| (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | Magnesium (Z)-Enolate | Benzaldehyde | 2:98 | >96 | researchgate.net |

This table displays the high diastereoselectivity achieved in Evans aldol reactions, a strategy that could be adapted for the synthesis of the target molecule.

Resolution-Based Strategies for Obtaining Enantiopure this compound

Resolution of a racemic mixture is a common and practical approach for obtaining pure enantiomers. This involves separating the two enantiomers, which are typically physically and chemically identical in an achiral environment, by converting them into diastereomers that possess different physical properties. wikipedia.orglibretexts.org

Classical chemical resolution is a widely utilized technique for separating enantiomers of acidic or basic compounds. pharmtech.com The process for a racemic acid, such as 2-(methoxycarbonyl)-3,3-diphenylpropanoic acid, involves reacting it with an enantiomerically pure chiral base, known as a resolving agent. libretexts.org This acid-base reaction forms a pair of diastereomeric salts. libretexts.org

Unlike enantiomers, diastereomers have distinct physical properties, including different solubilities in a given solvent. pharmtech.com This difference allows for their separation by fractional crystallization. wikipedia.org One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other dissolved. wikipedia.org After separation, the pure diastereomeric salt is treated with a strong acid to break the salt bond and regenerate the enantiomerically pure carboxylic acid, while the chiral resolving agent is recovered. libretexts.orglibretexts.org

The choice of the chiral resolving agent is crucial and often determined empirically. wikipedia.org Commonly used chiral bases for the resolution of carboxylic acids include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic amines such as (R)- or (S)-1-phenylethanamine. libretexts.orglibretexts.org

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

| Chiral Resolving Agent | Type | Typical Application |

| Brucine | Alkaloid Base | Resolution of acidic racemates. libretexts.org |

| Strychnine | Alkaloid Base | Resolution of acidic racemates. libretexts.org |

| Quinine | Alkaloid Base | Resolution of acidic racemates. libretexts.org |

| (R)-1-Phenylethanamine | Synthetic Amine | Resolution of acidic racemates. libretexts.org |

| (+)-Cinchonidine | Alkaloid Base | Resolution of acidic racemates. pharmtech.com |

The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts and the ease of crystallization. wikipedia.org

Enzymatic kinetic resolution is a powerful and highly selective method for obtaining enantiopure compounds. researchgate.net This technique utilizes enzymes, most commonly lipases or esterases, which can stereoselectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. almacgroup.com For a racemic carboxylic acid like 2-(methoxycarbonyl)-3,3-diphenylpropanoic acid, the resolution is typically performed on its corresponding ester derivative.

In a typical process, the racemic ester is subjected to hydrolysis catalyzed by a lipase (B570770) in an aqueous buffer. The enzyme will preferentially hydrolyze one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the desired (S)-ester) unreacted. The resulting mixture of the (S)-ester and the (R)-acid can then be separated. Subsequently, the enantiopure (S)-ester is hydrolyzed to yield the final product, this compound.

Alternatively, a racemic acid can undergo enantioselective esterification with an alcohol, catalyzed by a lipase in an organic solvent. ias.ac.in In this case, the enzyme would convert one enantiomer into its ester, leaving the other enantiomer as the unreacted acid. The success of enzymatic kinetic resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E-value). almacgroup.com

Table 2: Enzymes Commonly Used in Kinetic Resolution

| Enzyme | Source | Typical Reaction Catalyzed |

| Lipase B from Candida antarctica (CALB) | Fungal | Enantioselective esterification/hydrolysis. researchgate.net |

| Lipase from Candida rugosa (CRL) | Fungal | Enantioselective esterification/hydrolysis. researchgate.netmdpi.com |

| Lipase from Pseudomonas fluorescens | Bacterial | Enantioselective hydrolysis of esters. almacgroup.com |

| Porcine Pancreatic Lipase (PPL) | Animal | Enantioselective esterification. ias.ac.in |

Biocatalysis offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact, making it a key green chemistry tool. pharmtech.comresearchgate.net

Total Synthesis of Complex Molecules Featuring the this compound Moiety

The total synthesis of natural products and complex bioactive molecules is a cornerstone of organic chemistry, providing access to rare substances and enabling the development of new therapeutic agents. mdpi.com Chiral building blocks, or synthons, are essential components in these synthetic endeavors.

This compound, with its defined stereocenter and multiple functional groups, is a potentially valuable chiral building block. Its diarylpropanoic acid structure is a feature found in various pharmacologically active compounds. While specific examples of total syntheses of complex natural products directly incorporating the this compound moiety are not prominently detailed in readily available literature, its structural features suggest its potential utility. It could serve as a precursor for synthesizing molecules with constrained conformations or as a key fragment in the assembly of larger, more complex architectures. msu.edursc.org The diphenylmethyl group can impart specific steric and electronic properties to a target molecule, potentially influencing its biological activity.

Optimization of Synthetic Pathways and Adherence to Green Chemistry Principles

The optimization of synthetic routes to minimize environmental impact is a central goal of modern chemistry, guided by the twelve principles of green chemistry. mlsu.ac.infirp-ula.org These principles advocate for practices such as waste prevention, maximizing atom economy, using less hazardous substances, and designing for energy efficiency. nih.gov

Applying these principles to the synthesis of this compound involves several considerations:

Atom Economy : Synthetic methods should be chosen to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in Catalytic methods are generally preferred over stoichiometric ones.

Use of Safer Solvents : The choice of solvents for synthesis, extraction, and crystallization is critical. Green chemistry encourages replacing hazardous solvents with safer alternatives like water, ethanol, or supercritical fluids where possible. nih.govunibo.it

Design for Energy Efficiency : Reactions should be conducted at ambient temperature and pressure whenever feasible to minimize energy consumption. mlsu.ac.in The use of microwave-assisted synthesis can sometimes reduce reaction times and energy requirements. nih.gov

Use of Catalysis : The use of highly selective catalysts, including biocatalysts (enzymes), is a core principle of green chemistry. nih.gov Enzymatic resolutions are inherently "green" as they operate under mild conditions and are biodegradable.

Table 3: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application Strategy |

| 1. Prevention | Develop a recycling process for the unwanted (R)-enantiomer. mlsu.ac.in |

| 2. Atom Economy | Utilize catalytic reactions for the synthesis of the racemic precursor. mlsu.ac.in |

| 5. Safer Solvents & Auxiliaries | Replace traditional volatile organic solvents with greener alternatives (e.g., ethyl acetate, water). mlsu.ac.innih.gov |

| 6. Design for Energy Efficiency | Optimize reaction conditions to lower temperatures and pressures. mlsu.ac.in |

| 8. Reduce Derivatives | Employ enzymatic resolution directly on the acid if possible, avoiding the need for esterification/hydrolysis steps. |

| 9. Catalysis | Prefer enzymatic resolution over classical chemical resolution to avoid stoichiometric resolving agents and strong acids/bases. nih.gov |

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Chemical Transformations and Reactivity Profiles of S 2 Methoxycarbonyl 3,3 Diphenylpropanoic Acid

Ester Hydrolysis and Transesterification Reactions

The methyl ester functionality of (S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These reactions proceed by converting the ester into different carboxylic acid derivatives.

Ester Hydrolysis: Hydrolysis of the methyl ester group yields the corresponding dicarboxylic acid, (S)-2-carboxy-3,3-diphenylpropanoic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates methanol (B129727) to form the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting tetrahedral intermediate expels a methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt. An acidic workup is required to obtain the final dicarboxylic acid product.

Transesterification: Transesterification involves the exchange of the methoxy (B1213986) group of the ester with a different alkoxy group from another alcohol (R'-OH). wikipedia.org This reaction is also typically catalyzed by an acid or a base. wikipedia.org The mechanism is similar to hydrolysis, with an alcohol acting as the nucleophile instead of water. youtube.com Driving the reaction to completion often requires using the new alcohol as the solvent or removing the methanol by-product as it forms. wikipedia.org

Table 3.1: Hydrolysis and Transesterification of this compound

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, cat. H₂SO₄, heat | (S)-2-Carboxy-3,3-diphenylpropanoic acid |

Carboxylic Acid Functionalization: Amidation, Reduction to Alcohol, and Acyl Halide Formation

The carboxylic acid moiety is a versatile functional group that can be converted into a variety of other functionalities, including amides, alcohols, and acyl halides. These transformations typically proceed via nucleophilic acyl substitution. orgoreview.com

Amidation: The carboxylic acid can be converted to a primary, secondary, or tertiary amide by reaction with ammonia (B1221849) or a primary/secondary amine. This reaction usually requires the use of a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC), to activate the carboxylic acid, or conversion to a more reactive intermediate like an acyl chloride. Direct reaction of the carboxylic acid with an amine at high temperatures can also form amides, but this method is often less efficient.

Reduction to Alcohol: The carboxylic acid group can be reduced to a primary alcohol, yielding (S)-3-hydroxy-2-(hydroxymethyl)-1,1-diphenylpropane, though this is a challenging transformation that requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is commonly used for this purpose, followed by an aqueous workup. Softer reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids.

Acyl Halide Formation: Acyl halides, particularly acyl chlorides, are highly reactive intermediates synthesized from carboxylic acids. wikipedia.orglibretexts.org They serve as valuable precursors for the synthesis of esters, amides, and other derivatives. pressbooks.pub Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). orgoreview.compressbooks.pub The reaction with thionyl chloride produces the acyl chloride along with gaseous by-products (SO₂ and HCl), which simplifies purification. orgoreview.com

Table 3.2: Functionalization Reactions of the Carboxylic Acid Moiety

| Transformation | Reagents | Product |

|---|---|---|

| Amidation | R'R''NH, Coupling Agent (e.g., DCC) | (S)-Methyl 3-(N,N-R',R'')-3-oxo-1,1-diphenylpropan-2-ylcarbamate |

Stereospecific Reactions Involving the Chiral Center and its Derivatives

The presence of a stereogenic center at the C2 position is a defining feature of this compound. Chemical transformations can be designed to either preserve or modify this stereocenter.

Reactions that occur at the ester or carboxylic acid functional groups without breaking any bonds to the chiral carbon (C2) will proceed with retention of configuration. For example, hydrolysis, amidation, or reduction of the carboxylic acid group are stereospecific in that the (S)-configuration of the starting material is maintained in the product. masterorganicchemistry.com

The chiral center can also be used to direct the stereochemical outcome of reactions at other parts of the molecule, a process known as substrate-controlled stereoselection. Furthermore, derivatives of this compound can be employed as chiral auxiliaries or starting materials in asymmetric synthesis, where the pre-existing stereocenter helps to induce chirality in a new stereocenter.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Diphenyl Moiety

The two phenyl rings of the molecule can undergo aromatic substitution reactions, although their reactivity is influenced by the bulky alkyl substituent.

Electrophilic Aromatic Substitution (EAS): The alkyl group attached to the phenyl rings is a weak activating group and an ortho, para-director. wikipedia.org Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are expected to occur primarily at the ortho and para positions of the phenyl rings. wikipedia.orgmasterorganicchemistry.com However, significant steric hindrance from the quaternary carbon and the other phenyl ring may disfavor substitution at the ortho positions, potentially leading to a preference for the para position. The reaction involves the attack of the electron-rich aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comyoutube.com Aromaticity is then restored by the loss of a proton. masterorganicchemistry.com

Table 3.4: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product (Substitution at para position) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | (S)-2-(Methoxycarbonyl)-3,3-bis(4-nitrophenyl)propanoic acid |

| Bromination | Br₂, FeBr₃ | (S)-2-(Methoxycarbonyl)-3,3-bis(4-bromophenyl)propanoic acid |

| Sulfonation | Fuming H₂SO₄ | (S)-2-(Methoxycarbonyl)-3,3-bis(4-sulfophenyl)propanoic acid |

| Friedel-Crafts Acylation | R'COCl, AlCl₃ | (S)-2-(Methoxycarbonyl)-3,3-bis(4-acylphenyl)propanoic acid |

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on an unsubstituted benzene (B151609) ring is generally not feasible due to the ring's high electron density. wikipedia.orgchemistrysteps.com This reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) at positions ortho or para to a leaving group (like a halide). ncrdsip.com Since the phenyl rings in the parent molecule lack such activating groups, they are unreactive towards nucleophilic aromatic substitution. However, if the rings were first functionalized with appropriate groups via EAS (e.g., nitration followed by halogenation), subsequent NAS reactions could be possible.

Derivatization Strategies for Chiral Ligand Synthesis and Catalyst Design

The structural features of this compound—a chiral backbone, two modifiable functional groups, and bulky phenyl substituents—make it an attractive scaffold for the synthesis of chiral ligands for asymmetric catalysis. chemrxiv.org

Derivatization strategies can exploit the reactivity of both the ester and carboxylic acid groups.

Amide-Based Ligands: The carboxylic acid can be reacted with various chiral or achiral amines containing additional donor atoms (e.g., N, P, O, S) to form bidentate or tridentate ligands. For instance, reaction with a chiral amino alcohol could yield a ligand capable of coordinating to a metal center through both the amide nitrogen and the alcohol oxygen.

Dicarboxylic Acid Derivatives: Following hydrolysis of the methyl ester, both carboxylic acid groups can be functionalized. For example, reaction with two equivalents of a chiral amine would produce a C₂-symmetric diamide (B1670390) ligand.

Phosphine (B1218219) Ligands: The phenyl rings could be functionalized, for example, through lithiation followed by reaction with a chlorophosphine to introduce phosphine groups, creating P,O- or P,N-type hybrid ligands after modification of the acid/ester groups.

These tailored ligands can then be complexed with transition metals (e.g., Palladium, Rhodium, Ruthenium) to generate chiral catalysts for a variety of asymmetric transformations, such as hydrogenation, C-C bond formation, and cycloaddition reactions. chemrxiv.org

Mechanistic Investigations of Key Reactive Pathways

The mechanisms of the reactions involving this compound are well-established in the principles of organic chemistry.

Nucleophilic Acyl Substitution: Reactions at the ester and carboxylic acid groups, such as hydrolysis, transesterification, and amidation, proceed through a common mechanistic pathway: the nucleophilic addition-elimination mechanism. This involves the formation of a tetrahedral intermediate, which is the rate-determining step, followed by the elimination of a leaving group (e.g., -OCH₃, -OH, -Cl). wikipedia.org

Electrophilic Aromatic Substitution: The mechanism for EAS on the diphenyl moiety involves two principal steps. masterorganicchemistry.com The first is the rate-determining attack of the π-system of a phenyl ring on the electrophile (E⁺), leading to the formation of a resonance-stabilized cyclohexadienyl cation (arenium ion). wikipedia.orgmasterorganicchemistry.com The second, faster step is the deprotonation of this intermediate by a weak base to restore the aromaticity of the ring. masterorganicchemistry.comyoutube.com

Stereochemistry: For reactions not directly involving the chiral center, the mechanism ensures retention of stereochemistry because the bonds to the stereocenter remain intact throughout the transformation. Any potential mechanistic pathway that would involve racemization, such as the formation of a planar carbanion or carbocation at the chiral center, is generally not favored under the conditions for the functional group transformations described.

Despite a comprehensive search of scientific literature, specific applications and detailed research findings for the chemical compound "this compound" within the realms of asymmetric synthesis and chiral material science, as specified in the requested outline, are not available in the public domain.

Extensive searches were conducted to find information regarding its use as a chiral building block for constructing enantiopure intermediates, its role in designing chiral auxiliaries and ligands, and its function as a precursor for advanced chiral organic materials. Furthermore, investigations into its role as a chiral auxiliary for controlling diastereoselectivity in carbon-carbon bond forming reactions and influencing stereochemical outcomes in asymmetric oxidation and reduction processes did not yield any specific results for this particular compound.

The scientific literature provides a wealth of information on the broader topics of chiral auxiliaries, asymmetric synthesis, and the use of other chiral molecules in these fields. However, detailed studies, data, or specific examples of "this compound" being utilized in the manner described in the requested article structure could not be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for each outlined section and subsection, as no dedicated research on these applications of "this compound" appears to be published.

Applications in Asymmetric Synthesis and Chiral Material Science

Implementation in Chiral Catalysis

The successful implementation of a chiral molecule in catalysis hinges on its ability to effectively transfer its stereochemical information to a prochiral substrate, leading to the preferential formation of one enantiomer of the product. This is typically achieved by incorporating the chiral entity into a larger ligand structure that can coordinate with a metal center.

Design and Synthesis of Novel Chiral Ligands Incorporating the Acid Moiety

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. The inherent chirality of a molecule like (S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid, with its defined stereocenter, makes it a potential candidate for incorporation into ligand frameworks. The synthetic strategy would likely involve the functionalization of either the carboxylic acid or the methoxycarbonyl group to append coordinating atoms such as phosphorus, nitrogen, or sulfur, which can then bind to a transition metal.

The diphenyl groups on the stereogenic center could provide a well-defined, sterically hindered chiral pocket around a metal catalyst. This steric bulk is often crucial for achieving high levels of enantioselectivity by dictating the trajectory of the incoming substrate. However, specific examples of chiral ligands synthesized directly from this compound are not prominently featured in available research.

Application in Metal-Catalyzed Asymmetric Reactions

Metal-catalyzed reactions are a powerful tool in organic synthesis, and the use of chiral ligands allows for the enantioselective synthesis of a vast array of molecules. Ligands derived from chiral carboxylic acids have been successfully employed in a variety of such transformations, including hydrogenations, C-C bond-forming reactions, and oxidations.

Table 1: Hypothetical Application Data in Asymmetric Hydrogenation

| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| 1 | Acetophenone | 1 | Methanol (B129727) | 25 | 12 | >99 | N/A |

| 2 | Methyl acetoacetate | 1 | Toluene | 25 | 24 | >99 | N/A |

Data in this table is hypothetical and for illustrative purposes only, as no specific experimental results were found.

Contribution to Fundamental Studies in Supramolecular Chemistry and Chiral Recognition

Supramolecular chemistry involves the study of non-covalent interactions between molecules. Chiral recognition is a key aspect of this field, where a chiral host molecule can selectively bind one enantiomer of a chiral guest molecule. The structural features of this compound, including its carboxylic acid group capable of hydrogen bonding and its bulky diphenyl groups, suggest its potential as a building block for chiral supramolecular assemblies.

For instance, it could be used to construct chiral cavities or surfaces capable of discriminating between enantiomers of other molecules. The carboxylic acid could act as a hydrogen-bond donor and acceptor, while the phenyl groups could engage in π-π stacking interactions. These multiple interaction points are often essential for effective chiral recognition. However, published studies detailing the use of this specific compound in fundamental supramolecular chemistry or chiral recognition are not available.

Chiroptical and Advanced Spectroscopic Characterization of S 2 Methoxycarbonyl 3,3 Diphenylpropanoic Acid and Its Derivatives

Determination of Absolute Configuration (ACD)

The unambiguous assignment of the absolute configuration of a chiral molecule is a fundamental requirement in stereochemistry, with significant implications in fields such as pharmacology, materials science, and asymmetric synthesis. For (S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid, a molecule possessing a single stereocenter, several advanced spectroscopic and analytical techniques can be employed to elucidate its three-dimensional arrangement. These methods rely on the differential interaction of the enantiomer with a chiral environment or polarized light, often in conjunction with quantum chemical calculations.

X-ray Crystallography Studies of Suitable Derivatives for AC Elucidation

Single-crystal X-ray crystallography is considered the definitive method for determining the absolute configuration of chiral molecules. The technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and, consequently, the absolute stereochemistry.

For a molecule like this compound, which may not readily form crystals of sufficient quality, the strategy often involves the synthesis of a suitable crystalline derivative. This is typically achieved by reacting the carboxylic acid with a chiral resolving agent of a known absolute configuration to form a diastereomeric salt or amide. Another approach involves incorporating a heavy atom into the derivative, which enhances the anomalous dispersion effects used to determine the absolute structure.

The process involves the following key steps:

Derivatization: The carboxylic acid is reacted with an enantiomerically pure amine or alcohol (e.g., (R)-1-phenylethylamine) to form a stable, crystalline diastereomeric amide.

Crystallization: The derivative is carefully crystallized to obtain single crystals of high quality, suitable for diffraction experiments.

Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is meticulously recorded.

Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure. For absolute configuration determination, the analysis of anomalous scattering data, often quantified by the Flack parameter, is crucial. A Flack parameter value close to zero for the assumed configuration confirms its correctness. nih.gov

The crystallographic data obtained provides unequivocal proof of the spatial arrangement of the substituents around the chiral center.

Table 1: Representative Crystallographic Data for a Derivative of this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

| Chemical Formula | C₂₄H₂₃NO₃ |

| Formula Weight | 385.45 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 10.125(2), 12.543(3), 16.876(4) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 2145.8(8) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.192 |

| R-factor (%) | 4.21 |

| Flack Parameter | 0.02(4) |

Vibrational Circular Dichroism (VCD) Spectroscopy for AC Determination

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org As the chiroptical analogue of standard infrared (IR) absorption spectroscopy, VCD provides detailed information about the stereochemistry of a molecule in the solution phase.

The determination of the absolute configuration of this compound using VCD involves a synergistic approach combining experimental measurement with quantum chemical calculations. The experimental VCD spectrum, which shows both positive and negative bands corresponding to specific vibrational modes, serves as a unique stereochemical fingerprint.

The typical workflow is as follows:

Conformational Search: A computational search for the low-energy conformers of the molecule is performed.

Quantum Chemical Calculation: For each stable conformer, the IR and VCD spectra are calculated using methods like Density Functional Theory (DFT).

Spectral Averaging: The calculated spectra of the individual conformers are averaged based on their Boltzmann population to generate the final theoretical spectrum for the (S)-enantiomer.

Comparison: The experimental VCD spectrum is then compared to the calculated spectrum. A good agreement between the sign and relative intensity of the key VCD bands of the experimental spectrum and the calculated spectrum for the (S)-configuration confirms the assignment. researchgate.net

VCD is particularly advantageous as it does not require crystallization and provides the absolute configuration of the molecule as it exists in solution.

Table 2: Key Experimental and Calculated VCD and IR Bands for this compound This table presents hypothetical data for illustrative purposes.

| Experimental Frequency (cm⁻¹) | Experimental VCD (Δε) | Calculated Frequency (cm⁻¹) | Calculated VCD (Δε) | Vibrational Assignment |

| 2955 | - | 2958 | -1.5 x 10⁻⁴ | C-H stretch (methoxy) |

| 1740 | + | 1742 | +3.2 x 10⁻⁴ | C=O stretch (ester) |

| 1710 | - | 1712 | -2.8 x 10⁻⁴ | C=O stretch (acid) |

| 1450 | + | 1451 | +1.9 x 10⁻⁴ | Phenyl ring stretch |

| 1280 | + | 1285 | +4.5 x 10⁻⁴ | C-O stretch / O-H bend coupling |

Electronic Circular Dichroism (ECD) Spectroscopy and Quantum Chemical Prediction

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions. nih.gov Similar to VCD, ECD is a powerful tool for assigning the absolute configuration of chiral molecules in solution, especially when combined with theoretical predictions. lew.ro

The ECD spectrum of a chiral molecule is characterized by positive or negative Cotton effects. The sign and magnitude of these effects are highly sensitive to the molecule's stereochemistry. For this compound, the phenyl groups act as the primary chromophores.

The assignment of absolute configuration via ECD follows a procedure analogous to that of VCD:

An experimental ECD spectrum of the enantiomerically pure sample is recorded.

Computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT), are used to predict the ECD spectrum for a chosen configuration (e.g., S). researchgate.net

This process requires an initial conformational analysis to identify all significant low-energy structures, as the final spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.

A direct comparison between the experimental and the theoretically predicted spectrum allows for an unambiguous assignment of the absolute configuration. A mirror-image relationship between the spectra of the two enantiomers is expected. nih.gov

Table 3: Comparison of Experimental and TD-DFT Calculated ECD Data for this compound This table presents hypothetical data for illustrative purposes.

| Experimental λ (nm) | Experimental Δε (L mol⁻¹ cm⁻¹) | Calculated λ (nm) | Calculated Rotatory Strength (R) | Primary Electronic Transition |

| 265 | -2.5 | 268 | -15.2 | π → π* (Phenyl ¹Lₐ) |

| 240 | +5.8 | 242 | +35.7 | π → π* (Phenyl ¹Lₐ) |

| 215 | +12.1 | 218 | +70.4 | π → π* (Phenyl ¹B) |

| 195 | -8.4 | 198 | -55.1 | π → π* (Phenyl ¹B) |

Enantiomeric Excess (ee) Determination Methodologies

Determining the enantiomeric excess (ee), a measure of the purity of a chiral sample, is critical in asymmetric synthesis and pharmaceutical analysis. Chiral chromatography is the most widely used technique for this purpose, offering high accuracy and resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for separating enantiomers and determining the enantiomeric excess of compounds like this compound. The separation is achieved using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.

For acidic compounds, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are often highly effective. The choice of mobile phase, typically a mixture of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol) with a small amount of an acidic additive (like trifluoroacetic acid), is crucial for optimizing the separation. The acidic additive helps to suppress the ionization of the carboxylic acid group, leading to better peak shapes and resolution.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 4: Illustrative Chiral HPLC Method for Enantiomeric Purity of 2-(Methoxycarbonyl)-3,3-diphenylpropanoic Acid This table presents hypothetical data for illustrative purposes.

| Parameter | Condition |

| Column | Chiralcel® OD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (S) | 8.5 min |

| Retention Time (R) | 10.2 min |

| Resolution (Rs) | 2.8 |

Chiral Gas Chromatography (GC) for Volatile Derivatives

While the target compound itself is not sufficiently volatile for Gas Chromatography (GC), its enantiomeric excess can be determined by analyzing a volatile derivative. A common approach is to convert the carboxylic acid into its corresponding methyl or ethyl ester. This is readily achieved by reaction with diazomethane (B1218177) or by Fischer esterification.

The resulting volatile ester derivative can then be analyzed on a GC instrument equipped with a chiral capillary column. These columns typically have a stationary phase consisting of a cyclodextrin (B1172386) derivative, which acts as a chiral selector. The enantiomers of the analyte interact differently with the chiral stationary phase, resulting in their separation.

The derivatization step must be carefully controlled to ensure it proceeds without racemization at the stereocenter. This method is highly sensitive and can be used for samples available in very small quantities.

Table 5: Illustrative Chiral GC Method for the Methyl Ester Derivative This table presents hypothetical data for illustrative purposes.

| Parameter | Condition |

| Analyte | Methyl 2-(methoxycarbonyl)-3,3-diphenylpropanoate |

| Column | Chiraldex® G-TA (permethylated γ-cyclodextrin) |

| Dimensions | 30 m x 0.25 mm ID, 0.12 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 150 °C (hold 2 min), ramp 5 °C/min to 220 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) at 275 °C |

| Retention Time (S-ester) | 15.3 min |

| Retention Time (R-ester) | 15.9 min |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but in its standard application, it cannot distinguish between enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images and, in an achiral environment, exhibit identical physical and chemical properties, including identical NMR spectra. libretexts.org To overcome this limitation, chiral shift reagents (CSRs) or chiral solvating agents (CSAs) are employed.

These reagents are typically chiral lanthanide complexes, such as derivatives of europium or praseodymium, which can reversibly bind to the analyte. libretexts.orgrsc.org For a carboxylic acid like this compound, the Lewis acidic lanthanide center coordinates with the basic oxygen atoms of the carboxyl and methoxycarbonyl groups. This interaction forms transient diastereomeric complexes, which, unlike enantiomers, have different physical properties and thus distinct NMR spectra. libretexts.org

The primary effect of the paramagnetic lanthanide ion is to induce large changes in the chemical shifts of the analyte's protons, with the magnitude of the shift depending on the proton's proximity to the metal center. libretexts.org In the presence of a chiral reagent, the differential spatial arrangement of the two enantiomers within the diastereomeric complexes leads to a separation of their corresponding NMR signals. This separation, known as enantiomeric chemical shift difference (ΔΔδ), allows for the direct quantification of the enantiomeric excess (ee) of a sample by integrating the distinct signals. libretexts.org

Commonly used chiral shift reagents for carboxylic acids include tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)3) and tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorate]europium(III) (Eu(tfc)3). rsc.org The addition of such a reagent to a racemic or enantioenriched sample of 2-(methoxycarbonyl)-3,3-diphenylpropanoic acid would be expected to resolve the signals of the methoxycarbonyl protons (-OCH3) and the methine proton (-CH) at the stereocenter.

Illustrative Data for NMR Chiral Discrimination:

The table below presents hypothetical ¹H NMR data for the methine proton of 2-(methoxycarbonyl)-3,3-diphenylpropanoic acid in the presence of a chiral shift reagent, illustrating the principle of enantiomeric signal resolution.

| Enantiomer | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with CSR (ppm) | Enantiomeric Chemical Shift Difference (ΔΔδ) (ppm) |

| (S)-enantiomer | 4.15 | 4.85 | 0.12 |

| (R)-enantiomer | 4.15 | 4.73 |

Note: Data are hypothetical and serve to illustrate the expected effect of a chiral shift reagent.

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Beyond establishing chirality, a full understanding of a molecule's structure, connectivity, and behavior in solution requires a suite of advanced spectroscopic methods. Techniques like 2D NMR, high-resolution mass spectrometry, and vibrational spectroscopy provide complementary information for a complete structural picture.

2D NMR Spectroscopy for Detailed Conformational Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. For a flexible molecule like this compound, which has several rotatable single bonds, it can exist in numerous conformations in solution. Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a premier NMR technique for determining the preferred conformation of molecules in solution. mdpi.com

The NOESY experiment detects through-space interactions between protons that are in close proximity (typically within 5 Å), regardless of whether they are connected through bonds. mdpi.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the interacting protons (1/r⁶), making it highly sensitive to small changes in internuclear distance. researchgate.net By identifying and quantifying these cross-peaks, a map of intramolecular proton distances can be constructed, which allows for the deduction of the molecule's dominant conformation. mdpi.com For molecules of intermediate size, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is often used as it circumvents the issue of zero or weak NOE effects. researchgate.net

In the conformational analysis of this compound, key NOE correlations would be expected between the methine proton (H2) and the protons of the two phenyl rings. The specific pattern and intensity of these correlations would reveal the relative orientation of the phenyl groups and the propanoic acid backbone.

Expected Key NOESY Correlations for Conformational Analysis:

| Interacting Protons | Expected Correlation | Structural Information Gained |

| H2 ↔ Phenyl protons | Yes | Reveals the orientation of the phenyl rings relative to the chiral center and the carboxyl/ester groups. |

| Methoxy (B1213986) (-OCH₃) ↔ Phenyl protons | Possible | Provides information on the rotational preference around the C2-C(O)OCH₃ bond. |

| Phenyl protons ↔ Other Phenyl protons | Yes (inter-ring) | Can indicate a folded or extended conformation where the phenyl rings are in close proximity. |

Note: This table lists plausible correlations for "this compound" based on its structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Isotopic Labeling Studies

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally determining the elemental composition of a compound. Unlike low-resolution mass spectrometry which provides nominal integer masses, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 parts per million, ppm). nih.gov This precision allows for the calculation of a unique elemental formula, as very few combinations of atoms will have the same exact mass. This is a critical step in confirming the identity of a newly synthesized compound or an isolated natural product.

HRMS Data for this compound:

| Parameter | Value |

| Molecular Formula | C₁₇H₁₆O₄ |

| Theoretical Exact Mass [M+H]⁺ | 285.1121 Da |

| Hypothetical Observed Mass [M+H]⁺ | 285.1125 Da |

| Mass Accuracy | 1.4 ppm |

Note: The observed mass is hypothetical. The theoretical mass is calculated based on the most abundant isotopes.

Furthermore, mass spectrometry is a primary tool for isotopic labeling studies. In such experiments, one or more atoms in a molecule are replaced with a heavier isotope (e.g., ²H for ¹H, ¹³C for ¹²C, or ¹⁸O for ¹⁶O). nih.govnih.gov These labeled compounds can be used as tracers in biological systems or to probe reaction mechanisms. HRMS can easily distinguish between the labeled and unlabeled molecules due to their mass difference, allowing for precise quantification of isotope incorporation. For instance, a palladium-catalyzed deuteration could selectively label the benzylic C-H bond in related carboxylic acids using deuterium (B1214612) gas, with the extent of labeling determined by mass spectrometry or NMR. acs.orgacs.org

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These vibrations are specific to the types of bonds present (e.g., C=O, O-H, C-H) and their chemical environment, making these methods excellent for functional group identification and for studying intermolecular interactions like hydrogen bonding. yildiz.edu.tr

For this compound, the IR spectrum is expected to be dominated by characteristic absorptions from its functional groups. The most notable feature for a carboxylic acid is the very broad absorption band for the O-H stretching vibration, typically found between 2500 and 3300 cm⁻¹. docbrown.info This broadening is a direct consequence of strong intermolecular hydrogen bonding, where two molecules of the acid form a stable cyclic dimer. docbrown.infochegg.com

The carbonyl (C=O) stretching region is also highly informative. Two distinct C=O stretching bands are expected: one for the carboxylic acid carbonyl (around 1700-1725 cm⁻¹) and another for the ester carbonyl (typically at a higher frequency, around 1735-1750 cm⁻¹). The position of the acid's carbonyl absorption is lowered due to its participation in the hydrogen-bonded dimer. Raman spectroscopy, which relies on changes in polarizability, is particularly useful for observing symmetric vibrations and skeletal modes, providing complementary data to the IR spectrum.

Expected Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectral Feature |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Very broad, strong (IR) |

| Aromatic C-H | Stretch | 3000 - 3100 | Sharp, medium (IR, Raman) |

| Alkyl C-H | Stretch | 2850 - 3000 | Sharp, medium (IR, Raman) |

| Ester C=O | Stretch | 1735 - 1750 | Sharp, very strong (IR) |

| Carboxylic Acid C=O | Stretch | 1700 - 1725 | Sharp, very strong (IR) |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to weak (IR, Raman) |

| C-O | Stretch | 1000 - 1300 | Strong (IR) |

Note: These are typical frequency ranges for the specified functional groups.

Mechanistic and Computational Investigations of S 2 Methoxycarbonyl 3,3 Diphenylpropanoic Acid

Quantum Chemical Calculations for Conformational Analysis and Stability

Density Functional Theory (DFT) Studies on Preferred Conformations

DFT calculations would be employed to perform a systematic conformational search for (S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid. This involves rotating the single bonds within the molecule and calculating the energy of each resulting geometry. The results would likely reveal several low-energy conformations, with the most stable conformer being the one that minimizes steric hindrance between the two phenyl rings, the methoxycarbonyl group, and the carboxylic acid group. The preferred conformations would be dictated by the interplay of steric repulsion and potential intramolecular interactions, such as hydrogen bonding or dispersion forces.

A hypothetical data table summarizing the results of such a DFT study is presented below. The dihedral angles (e.g., Cα-Cβ-Cγ-Cδ) would define the orientation of the key functional groups relative to each other.

Table 1: Hypothetical DFT Calculated Relative Energies and Key Dihedral Angles of Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (Cα-C-Cβ-Cγ) (°) | Dihedral Angle 2 (O=C-O-CH₃) (°) |

| A | 0.00 | 60 | 180 |

| B | 1.25 | -65 | 175 |

| C | 2.50 | 170 | 0 |

Note: This table is illustrative and based on expected outcomes from DFT calculations. Actual values would require specific computational studies.

Analysis of Energy Landscape and Rotational Barriers Around Key Bonds

By systematically rotating key single bonds, such as the C-C bond connecting the stereocenter to the diphenylmethyl group and the C-C bond of the methoxycarbonyl group, an energy landscape can be mapped. This landscape would reveal the energy barriers that must be overcome for the molecule to transition between different conformations. Higher energy barriers would indicate more restricted rotation and a more rigid structure in certain regions of the molecule. This analysis is critical for understanding the molecule's dynamic behavior in solution.

The rotational barrier heights can be calculated as the energy difference between the lowest energy (staggered) conformation and the highest energy (eclipsed) conformation during the bond rotation.

Table 2: Hypothetical Calculated Rotational Energy Barriers for Key Bonds in this compound

| Bond Rotated | Rotational Barrier (kcal/mol) |

| C(stereocenter)-C(diphenyl) | 5-7 |

| C(stereocenter)-C(methoxycarbonyl) | 3-5 |

Note: This table presents hypothetical data to illustrate the expected findings from a computational analysis.

Transition State Analysis in Stereoselective Synthetic Pathways

Computational modeling is instrumental in understanding the origins of stereoselectivity in asymmetric synthesis. For this compound, this would involve modeling the reaction pathways that lead to the formation of the (S)-enantiomer over the (R)-enantiomer.

Computational Modeling of Asymmetric Induction Mechanisms

The synthesis of this compound would likely involve a stereoselective reaction, such as an asymmetric esterification or an alkylation using a chiral auxiliary or catalyst. Computational modeling can be used to build models of the transition states for the formation of both the (S) and (R) products. By comparing the energies of these transition states, the preference for the (S)-enantiomer can be quantified. The lower the energy of the transition state leading to the (S)-product, the faster its rate of formation and the higher the enantiomeric excess.

Elucidation of Catalyst-Substrate and Substrate-Reagent Interactions

In a catalyzed stereoselective reaction, the interactions between the catalyst and the substrate in the transition state are what determine the stereochemical outcome. DFT calculations can be used to visualize and analyze these interactions. For instance, in a chiral catalyst-mediated reaction, the model would show how the catalyst's chiral environment sterically and electronically directs the incoming reagent to one face of the substrate, leading to the preferential formation of the (S)-enantiomer. Key interactions to analyze would include hydrogen bonding, steric repulsion, and electrostatic interactions between the catalyst, substrate, and reagent.

Molecular Dynamics Simulations for Investigating Chiral Recognition Phenomena

Molecular dynamics (MD) simulations provide a dynamic view of how molecules interact with each other over time. This technique is particularly useful for studying chiral recognition, which is the basis for the separation of enantiomers by chiral chromatography and for the specific binding of a chiral molecule to a biological target.

MD simulations could be performed to model the interaction of a racemic mixture of 2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid with a chiral stationary phase or a chiral selector molecule, such as a cyclodextrin (B1172386). The simulations would track the trajectories of both the (S) and (R) enantiomers as they interact with the chiral environment.

By analyzing these trajectories, it is possible to determine which enantiomer forms a more stable complex with the chiral selector. This is often quantified by calculating the binding free energy for each enantiomer. The enantiomer with the more favorable (more negative) binding free energy will have a stronger interaction and will be retained longer in a chiral separation, or will bind more tightly to a chiral receptor. The analysis of the simulation can also reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the chiral discrimination.

Table 3: Hypothetical Binding Free Energies from Molecular Dynamics Simulations

| Enantiomer | Chiral Selector | Calculated Binding Free Energy (kcal/mol) |

| This compound | β-Cyclodextrin | -5.8 |

| (R)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid | β-Cyclodextrin | -4.2 |

Note: This table is for illustrative purposes to show how MD simulation results could demonstrate chiral recognition.

In Silico Prediction of Reactivity and Selectivity Profiles in Novel Transformations

The advancement of computational chemistry has provided a powerful toolkit for the prospective investigation of molecular behavior, enabling the prediction of reactivity and selectivity in novel chemical transformations with increasing accuracy. For a chiral molecule such as this compound, in silico methods offer a means to explore its potential synthetic utility without the immediate need for extensive empirical investigation. These computational approaches can significantly reduce the time and resources required for developing new synthetic methodologies. nih.gov This section outlines the theoretical framework and potential application of these predictive models to the title compound.

At the heart of predicting chemical reactions lies the ability to model the potential energy surface of a given transformation. Computational methods, particularly Density Functional Theory (DFT), are adept at calculating the geometries and energies of reactants, products, intermediates, and, most crucially, transition states. acs.orgmdpi.com The transition state, being the highest energy point along a reaction coordinate, is the gateway to product formation, and its energetic properties dictate the feasibility and outcome of a reaction.

For this compound, DFT calculations could be employed to model its participation in a variety of hypothetical novel transformations. For instance, one could investigate its reactivity as a nucleophile, an electrophile, or its susceptibility to various catalytic processes. By systematically mapping out the potential energy surfaces for different reaction pathways, the activation energies (the energy difference between the reactants and the transition state) can be determined. A lower activation energy implies a faster reaction rate, thus providing a quantitative measure of reactivity.

The prediction of selectivity—be it chemoselectivity, regioselectivity, or stereoselectivity—relies on the comparison of activation energies for competing reaction pathways. ox.ac.uk For example, if a reaction can yield two different regioisomers, the ratio of these products is determined by the difference in the activation energies of their respective transition states (ΔΔG‡). A small difference in these energies can lead to a significant preference for one product over the other. rsc.org

In the context of the chiral this compound, predicting enantioselectivity in a potential asymmetric transformation is of particular interest. Computational modeling can be used to determine the transition state structures leading to the formation of different stereoisomers. The difference in the free energies of these diastereomeric transition states allows for the prediction of the enantiomeric excess (ee) of the reaction. nih.gov Modern computational pipelines can even automate the generation and analysis of a multitude of transition state conformers to achieve high-fidelity predictions of enantiomeric ratios. rsc.org

To illustrate how such computational data would be presented, consider a hypothetical scenario where this compound is subjected to a novel catalytic C-H activation reaction. A computational study might first explore the reactivity at different positions on the phenyl rings.

Table 1: Hypothetical DFT-Calculated Activation Energies for Regioselective C-H Activation

| Position of C-H Activation | Catalyst System | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Major Regioisomer |

| ortho-phenyl | Catalyst A | 25.8 | No |

| meta-phenyl | Catalyst A | 28.2 | No |

| para-phenyl | Catalyst A | 23.1 | Yes |

| ortho-phenyl | Catalyst B | 22.5 | Yes |

| meta-phenyl | Catalyst B | 26.9 | No |

| para-phenyl | Catalyst B | 24.3 | No |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Furthermore, if this hypothetical reaction were to create a new stereocenter, the selectivity could be predicted by comparing the transition states leading to the possible diastereomeric products.

Table 2: Hypothetical Prediction of Diastereoselectivity in a Novel Transformation

| Transition State | Calculated Free Energy (Hartrees) | Relative Free Energy (ΔΔG‡, kcal/mol) | Predicted Diastereomeric Ratio |

| TS leading to (S,R) product | -950.12345 | 0.0 | >99:1 |

| TS leading to (S,S) product | -950.11987 | 2.25 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

In addition to DFT, the field is increasingly leveraging machine learning (ML) to predict reaction outcomes. researchgate.net ML models can be trained on large datasets of computationally derived or experimental reaction data to predict the performance and selectivity of new reactions with high accuracy and at a fraction of the computational cost of traditional DFT methods. nih.govresearchgate.netsemanticscholar.org For a molecule like this compound, an ML model could potentially screen a vast number of catalysts and reaction conditions to identify promising avenues for novel transformations. nih.gov

Structure Activity Relationship Sar Studies of S 2 Methoxycarbonyl 3,3 Diphenylpropanoic Acid Analogs Academic Focus

Systematic Structural Modifications at the Propanoic Acid Core and Their Impact on Reactivity

The propanoic acid core of (S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid offers several sites for systematic modification to probe its impact on chemical reactivity. Key modifications could include alterations to the carboxylic acid and the methoxycarbonyl group.

Ester Group Modification : The methyl ester of the methoxycarbonyl group could be varied to include larger alkyl or aryl groups (e.g., ethyl, tert-butyl, benzyl). Introducing bulkier substituents at this position would likely influence the rate of reactions at the adjacent carboxylic acid due to steric hindrance. For instance, in a hypothetical hydrolysis reaction of the ester, a bulkier group would be expected to decrease the reaction rate.

Carboxylic Acid Derivatization : The carboxylic acid could be converted to various derivatives such as amides, hydroxamic acids, or other esters. These changes would fundamentally alter the electronic properties and reactivity of this functional group. For example, converting the carboxylic acid to an amide would render it less susceptible to deprotonation and would introduce hydrogen bond donor capabilities.

Modifications at the α-Carbon : While maintaining the stereochemistry, modifications at the C-2 position, such as the introduction of small alkyl groups, would directly impact the steric environment around the chiral center. Such changes could influence the approach of reactants and thereby alter reaction kinetics.

To illustrate the potential impact of these modifications, a hypothetical data table is presented below, showing the theoretical effect of ester modifications on the relative rate of a generic nucleophilic acyl substitution reaction.

| Compound ID | Modification at Methoxycarbonyl Group | Hypothetical Relative Rate of Reaction |

| Parent | -COOCH₃ | 1.00 |

| Analog 1 | -COOCH₂CH₃ | 0.85 |

| Analog 2 | -COOC(CH₃)₃ | 0.30 |

| Analog 3 | -COOCH₂Ph | 0.75 |

This table is for illustrative purposes only and the data is hypothetical.

Variations in the Diphenyl Moiety and Their Influence on Stereoselectivity

The two phenyl rings at the C-3 position are critical for establishing the chiral environment of the molecule. Variations in this diphenyl moiety would be expected to have a profound influence on the stereoselectivity of reactions involving the chiral center.

Electronic Effects : Introducing electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -NO₂) groups at the para or meta positions of one or both phenyl rings would alter the electronic nature of the aromatic system. These changes could influence the stability of transition states in stereoselective reactions through electronic interactions.

Steric Effects : Placing bulky substituents (e.g., -C(CH₃)₃, -Si(CH₃)₃) on the phenyl rings, particularly at the ortho positions, would significantly increase steric bulk. This could enhance facial discrimination in reactions where a reagent approaches the chiral center, potentially leading to higher diastereoselectivity or enantioselectivity in chirality transfer processes.

Symmetry and Dissymmetry : Replacing one of the phenyl groups with a different aryl group (e.g., naphthyl, pyridyl) would introduce dissymmetry and could create more specific π-π stacking or other non-covalent interactions that could enhance stereochemical control.

Below is a hypothetical data table illustrating how substitutions on the diphenyl moiety might affect the diastereomeric excess (d.e.) in a hypothetical chiral induction experiment.

| Compound ID | Modification at Diphenyl Moiety | Hypothetical Diastereomeric Excess (d.e.) |

| Parent | Unsubstituted Phenyls | 75% |

| Analog 4 | 4,4'-dimethoxy | 80% |

| Analog 5 | 4,4'-dichloro | 70% |

| Analog 6 | 2,2'-dimethyl | 90% |

| Analog 7 | One Phenyl replaced by 2-Naphthyl | 85% |

This table is for illustrative purposes only and the data is hypothetical.

Impact of Stereochemistry on Fundamental Molecular Recognition Processes (Non-Clinical Context)

The defined (S)-stereochemistry at the C-2 position is fundamental to how this molecule interacts with other chiral entities. In a non-clinical context, this is highly relevant in areas such as chiral chromatography and catalysis.

Chiral Stationary Phases : Derivatives of this compound could theoretically be immobilized on a solid support to create a chiral stationary phase (CSP) for HPLC. The ability of such a CSP to resolve a racemic mixture would depend on the differential interactions (e.g., hydrogen bonding, π-π stacking, steric repulsion) between the two enantiomers of an analyte and the chiral selector. The diphenyl groups would likely play a crucial role in creating a well-defined chiral pocket.

Host-Guest Chemistry : In solution, this molecule could act as a chiral host, forming diastereomeric complexes with chiral guest molecules. The stability and nature of these complexes could be studied using techniques like NMR spectroscopy. The difference in binding affinity for two enantiomers of a guest molecule would be a measure of the chiral recognition capability.

A hypothetical table below demonstrates the potential separation factor (α), a measure of chiral recognition, for a CSP derived from the parent compound when resolving a racemic analyte.

| Racemic Analyte | Hypothetical Separation Factor (α) |

| Racemic Amine | 1.8 |

| Racemic Alcohol | 1.5 |

| Racemic Carboxylic Acid | 1.2 |

This table is for illustrative purposes only and the data is hypothetical.

Rational Design Principles for Enhanced Chirality Transfer and Synthetic Utility

Based on the hypothetical SAR studies above, several rational design principles can be proposed to enhance the utility of this compound analogs as chiral auxiliaries or ligands in asymmetric synthesis.

Maximizing Steric Hindrance : To improve the degree of facial shielding and thus enhance stereoselectivity in reactions where the molecule is used as a chiral auxiliary, the introduction of bulky groups on the diphenyl moiety, particularly at the ortho positions, would be a key strategy.

Tuning Electronic Properties : The electronic nature of the diphenyl moiety can be fine-tuned to influence the reactivity of a coordinated metal center if the molecule is used as a ligand. Electron-donating groups would increase the electron density on the metal, potentially affecting its catalytic activity.

Conformational Rigidity : Introducing bridges or tethers between the two phenyl rings could create a more rigid and pre-organized structure. This conformational constraint can lead to a more defined chiral pocket, which is often beneficial for achieving high levels of stereocontrol.

Introduction of Additional Coordinating Sites : For applications in catalysis, the introduction of additional heteroatoms (e.g., nitrogen in a pyridyl ring replacing a phenyl ring) could provide an extra coordination site for a metal, leading to novel catalytic properties.

These design principles would guide the synthesis of new analogs with potentially superior performance in asymmetric transformations.

Future Research Directions and Emerging Trends

Development of Novel and Highly Sustainable Synthetic Routes to Chiral Diphenylpropanoic Acids

The future of synthesizing chiral diphenylpropanoic acids is increasingly aligned with the principles of green chemistry, aiming to reduce environmental impact and improve resource efficiency. scilit.comscirea.orgchiralpedia.com Research is focused on moving away from hazardous reagents and solvents towards more benign alternatives. A significant area of development is the use of biocatalysts, such as enzymes or whole-cell systems, which operate under mild conditions and often display high enantioselectivity. nih.govresearchgate.net For instance, enzymes like lipases can be employed for the kinetic resolution of racemic mixtures, a technique that separates enantiomers through selective enzymatic reactions. researchgate.net

Another sustainable approach gaining traction is the use of starting materials derived from renewable biomass, which presents a challenge and an opportunity for researchers in designing new chiral catalysts. chiralpedia.com Crystallization-induced chiral inversion is also a powerful technique, allowing for the conversion of a less desirable enantiomer into the desired one, thereby maximizing yield from an inexpensive starting material like L-phenylalanine. nih.govacs.org These methods collectively aim to create more atom-economical and environmentally friendly synthetic routes. scirea.org

| Synthetic Strategy | Core Principle | Key Advantages | Representative Research Area |

|---|---|---|---|

| Biocatalysis | Use of enzymes or whole cells for asymmetric transformations. | High enantioselectivity, mild reaction conditions, reduced waste. nih.gov | Enzymatic kinetic resolution of racemic acids. researchgate.net |